![molecular formula C16H16N2O3 B12289889 2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline](/img/structure/B12289889.png)
2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the quinoxaline ring to more saturated derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the activity of biological molecules and pathways .
Comparison with Similar Compounds
Similar compounds to 4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol include other quinoxaline derivatives and butanetriol analogs. These compounds share structural similarities but differ in their specific functional groups and substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of the quinoxaline ring and butanetriol moiety in 4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol distinguishes it from other related compounds .
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-benzo[g]quinoxalin-3-ylbutane-1,2,3-triol |
InChI |
InChI=1S/C16H16N2O3/c19-9-16(21)15(20)7-12-8-17-13-5-10-3-1-2-4-11(10)6-14(13)18-12/h1-6,8,15-16,19-21H,7,9H2 |
InChI Key |
UYVCNKANYYHWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=CC(=N3)CC(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


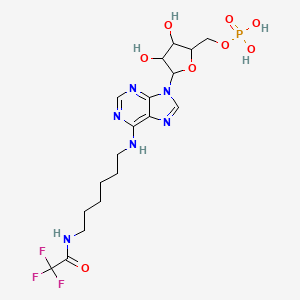
![N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide](/img/structure/B12289826.png)
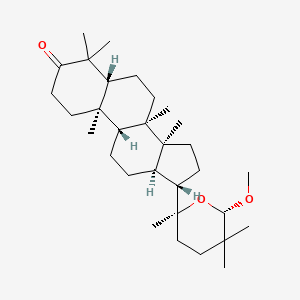
![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(4-chloro-3-fluorophenyl)-hydroxymethyl]oxolane-3,4-diol](/img/structure/B12289833.png)
![[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B12289834.png)
![Carbonic acid,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,6-diyl bis(2,2,2-trichloroethyl) ester](/img/structure/B12289842.png)

![6-[2-Carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289851.png)
![Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate](/img/structure/B12289856.png)
![3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid](/img/structure/B12289859.png)
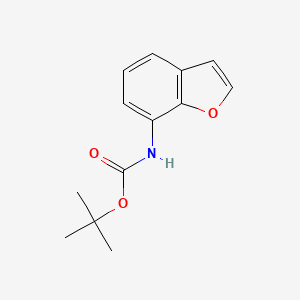
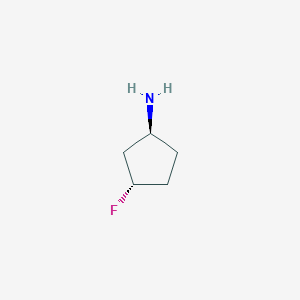
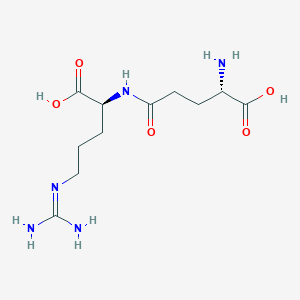
![1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate](/img/structure/B12289890.png)
